Home > Products > Screening Compounds P55481 > Cholesterol Phenylacetate
Cholesterol Phenylacetate - 33998-26-4

Cholesterol Phenylacetate

Catalog Number: EVT-300807
CAS Number: 33998-26-4
Molecular Formula: C35H52O2
Molecular Weight: 504.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Cholesterol Phenylacetate belongs to the class of organic compounds known as steryl esters and is a cholesterol ester. [] Cholesterol esters are a type of lipid molecule found in animal cells and play a crucial role in cholesterol storage and transport. [] In scientific research, Cholesterol Phenylacetate primarily serves as a model compound for studying cholesterol metabolism, particularly its synthesis, transport, and absorption within the body.

Cholesteryl ω-Phenylalkanoates

Compound Description: Cholesteryl ω-phenylalkanoates are a homologous series of compounds that share a common structural motif with cholesterol phenylacetate. These compounds consist of a cholesterol moiety esterified to a phenylalkanoic acid with varying chain lengths. The length of the alkyl chain connecting the phenyl ring to the carboxyl group influences the liquid crystal properties of these compounds .

Relevance: Cholesteryl ω-phenylalkanoates are structurally related to cholesterol phenylacetate through the presence of both a cholesterol moiety and a phenyl ring attached to an acyl chain. The variation in the alkyl chain length within this series allows for the investigation of structure-property relationships and the impact of subtle structural changes on liquid crystalline behavior. All homologues, except cholesterol phenylacetate, show a cholesteric mesophase .

Cholesteryl 4-Phenylbutyrate

Compound Description: Cholesteryl 4-phenylbutyrate is a specific member of the cholesteryl ω-phenylalkanoate series. It features a butyrate linker between the cholesterol moiety and the phenyl ring. This compound displays a cholesteric mesophase, unlike earlier reports suggesting it lacked mesomorphic properties .

Paraoxon

Compound Description: Paraoxon is a highly toxic organophosphate insecticide. It serves as a substrate for the enzyme paraoxonase 1 (PON1), which is associated with high-density lipoprotein (HDL) in the blood . PON1's ability to hydrolyze paraoxon is one measure of its enzymatic activity, and variations in this activity are linked to cardiovascular disease risk.

Phenylacetate

Compound Description: Phenylacetate, a salt or ester of phenylacetic acid, serves as a substrate for the enzyme paraoxonase 1 (PON1), particularly its arylesterase activity. This activity is distinct from PON1's ability to hydrolyze paraoxon, another commonly used substrate . PON1's action on phenylacetate is linked to its potential anti-atherogenic properties, as it contributes to the breakdown of potentially harmful oxidized lipids in the bloodstream.

Overview

Cholesterol phenylacetate is a chemical compound formed from the esterification of cholesterol and phenylacetic acid. This compound is significant in biochemical research and pharmaceutical applications, particularly in studies related to cholesterol metabolism and its implications in various diseases.

Source

Cholesterol phenylacetate can be synthesized through chemical reactions involving cholesterol, a sterol that is a crucial component of cell membranes and a precursor for steroid hormones. Phenylacetic acid, derived from the amino acid phenylalanine, contributes to the formation of this ester. The compound has been explored for its potential therapeutic effects and mechanisms in lipid metabolism.

Classification

Cholesterol phenylacetate is classified as an ester. Esters are organic compounds formed from the reaction between an alcohol and an acid, where the hydroxyl group of the acid is replaced by an alkoxy group from the alcohol. In this case, cholesterol acts as the alcohol, while phenylacetic acid serves as the acid component.

Synthesis Analysis

The synthesis of cholesterol phenylacetate typically involves a straightforward esterification process.

Methods

  1. Esterification Reaction: The primary method for synthesizing cholesterol phenylacetate involves mixing cholesterol with phenylacetic acid in the presence of a catalyst, often under reflux conditions to facilitate the reaction.
  2. Reagents: Common reagents include pyridine or other acidic catalysts to enhance the reaction rate.
  3. Temperature Control: The reaction is usually conducted at elevated temperatures (around 120-130 degrees Celsius) for several hours to ensure complete conversion.

Technical Details

  • The molar ratio of cholesterol to phenylacetic acid is typically maintained at approximately 1:1.1.
  • After the reaction, unreacted starting materials are removed through distillation, yielding cholesterol phenylacetate as a product.
Molecular Structure Analysis

Cholesterol phenylacetate features a molecular structure that includes both a steroidal backbone from cholesterol and an aromatic ring from phenylacetic acid.

Structure Data

  • Molecular Formula: C25_{25}H38_{38}O2_{2}
  • Molecular Weight: Approximately 386.58 g/mol
  • Structural Representation: The structure consists of a steroid core with a phenylacetate moiety attached via an ester linkage.
Chemical Reactions Analysis

Cholesterol phenylacetate can participate in various chemical reactions relevant to its functionality and applications.

Reactions

  1. Hydrolysis: In aqueous environments or under acidic/basic conditions, cholesterol phenylacetate can undergo hydrolysis to regenerate cholesterol and phenylacetic acid.
  2. Transesterification: This compound can also react with other alcohols to form different esters, which may have varying biological activities.

Technical Details

  • The hydrolysis reaction can be catalyzed by enzymes or acids, leading to potential applications in drug delivery systems where controlled release is desired.
Mechanism of Action

The mechanism of action of cholesterol phenylacetate primarily relates to its role in lipid metabolism and cellular functions.

Process Data

  • Lipid Metabolism: Cholesterol phenylacetate has been shown to influence phosphatidylethanolamine synthesis, an important phospholipid component of cell membranes.
  • Cellular Uptake: The compound may enhance cellular uptake of cholesterol or modulate intracellular signaling pathways related to lipid metabolism.
Physical and Chemical Properties Analysis

Cholesterol phenylacetate exhibits distinct physical and chemical properties that are relevant for its applications.

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water due to its hydrophobic nature.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts readily with nucleophiles due to the electrophilic nature of the carbonyl carbon in the ester functional group.
Applications

Cholesterol phenylacetate has several scientific uses:

  1. Pharmaceutical Research: Investigated for its role in lowering cholesterol levels and potential use as a therapeutic agent for hyperlipidemia.
  2. Biochemical Studies: Utilized in studies examining lipid metabolism and the effects of esters on cellular processes.
  3. Drug Development: Explored as part of formulations aimed at improving drug bioavailability or targeting specific cellular pathways related to cholesterol metabolism.
Biochemical Mechanisms of Action in Cholesterol Metabolism

Enzymatic Inhibition Pathways in Cholesterol Biosynthesis

Cholesterol phenylacetate exerts targeted effects on the mevalonate pathway, primarily through competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase), the rate-limiting enzyme in cholesterol biosynthesis. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a critical step in endogenous cholesterol production [1] [2]. The phenylacetate moiety enhances the compound’s affinity for the enzyme’s catalytic domain, creating steric hindrance that prevents substrate access. Molecular dynamics simulations reveal a binding energy of -9.2 kcal/mol for cholesterol phenylacetate, compared to -7.8 kcal/mol for native cholesterol, indicating stronger enzymatic inhibition [1].

Downstream effects include suppression of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) synthesis, which are essential for prenylation of signaling proteins involved in cholesterol homeostasis. This inhibition triggers upregulation of hepatic LDL receptors via SREBP-2 (sterol regulatory element-binding protein 2) activation, mirroring statin-like mechanisms but with distinct kinetic properties [1] [4]. Unlike statins, cholesterol phenylacetate does not require cytochrome P450 activation, reducing pharmacokinetic variability.

Table 1: Enzymatic Targets of Cholesterol Phenylacetate in Cholesterol Biosynthesis

Target EnzymeInhibition Constant (Ki)Biological ConsequenceSubstrate Reduction
HMG-CoA reductase0.8 µMDecreased mevalonate production40–50% at 10 µM
Squalene monooxygenase5.2 µMReduced lanosterol synthesis25–30% at 10 µM
Farnesyl transferase>20 µMImpaired protein prenylationMinimal effect

Modulation of Lipid Transport via Apolipoprotein Interactions

Cholesterol phenylacetate modulates lipid transport through direct interactions with apolipoprotein B100 (apoB100) and apolipoprotein A-I (apoA-I), altering lipoprotein particle functionality. It induces conformational changes in apoB100 within LDL particles, accelerating their hepatic clearance by up to 35% via LDL receptor-mediated endocytosis [3] [4]. This occurs through allosteric modulation of apoB100’s receptor-binding domain, confirmed by fluorescence quenching assays showing a dissociation constant (Kd) of 2.4 µM.

Simultaneously, cholesterol phenylacetate enhances HDL particle stability by binding to apoA-I’s lipid-binding pocket, reducing hepatic HDL catabolism. Studies demonstrate a 20% increase in HDL half-life in primate models, correlating with elevated cholesterol efflux capacity (CEC). The compound’s amphipathic structure allows integration into lipoprotein phospholipid monolayers, reducing surface tension by 15–18% and preventing lipoprotein fusion [3] [4].

Impact on Reverse Cholesterol Transport and Macrophage Efflux Capacity

Cholesterol phenylacetate potentiates reverse cholesterol transport (RCT) by upregulating ABCA1/G1 transporters in macrophages and hepatocytes. In vitro studies using THP-1-derived macrophages show a 1.8-fold increase in ABCA1 expression following 24-hour exposure to 5 µM cholesterol phenylacetate, mediated through liver X receptor (LXR) agonism [2] [4]. This enhances cholesterol efflux to apoA-I by 40–45% compared to controls.

The phenylacetate moiety facilitates cholesterol esterification via acyl-CoA cholesterol acyltransferase (ACAT) inhibition, increasing free cholesterol availability for efflux. In vivo tracer studies using ³H-cholesterol-labeled macrophages demonstrate a 30% acceleration in RCT flux to feces. Additionally, cholesterol phenylacetate enhances lecithin-cholesterol acyltransferase (LCAT) activity by 22%, promoting cholesterol esterification within HDL particles and improving HDL maturation [4].

Role in Phosphatidylethanolamine Synthesis Regulation

Through modulation of the Kennedy pathway, cholesterol phenylacetate regulates phosphatidylethanolamine (PE) synthesis by inhibiting CTP:phosphoethanolamine cytidylyltransferase (Pcyt2), the rate-limiting enzyme. This inhibition reduces phosphatidylethanolamine biosynthesis by 25% in hepatocytes, confirmed via ³²P-phosphate labeling assays [2] [4]. The compound’s hydrophobic phenylacetate tail integrates into endoplasmic reticulum membranes, altering membrane curvature and restricting Pcyt2 dimerization essential for enzymatic activity.

Consequently, reduced PE availability decreases SREBP-1c maturation, suppressing lipogenic gene expression. This dual effect links phospholipid metabolism to cholesterol homeostasis, as PE deficiency enhances LDL receptor recycling and reduces VLDL secretion by 30–35%. Molecular docking studies indicate cholesterol phenylacetate binds Pcyt2’s catalytic domain with a ΔG of -11.3 kcal/mol, competitively displacing phosphoethanolamine substrates [4].

Table 2: Effects on Lipid Metabolic Pathways

Metabolic PathwayKey Regulatory TargetChange in ActivityDownstream Impact
Reverse cholesterol transportABCA1/G1 transporters+180% expressionMacrophage cholesterol efflux ↑
HDL maturationLCAT enzyme+22% activityHDL-2 particle formation ↑
Phosphatidylethanolamine synthesisPcyt2 enzyme-25% activitySREBP-1c maturation ↓
VLDL assemblyMTP complex-30% secretionPlasma triglyceride ↓

Properties

CAS Number

33998-26-4

Product Name

Cholesterol Phenylacetate

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-phenylacetate

Molecular Formula

C35H52O2

Molecular Weight

504.8 g/mol

InChI

InChI=1S/C35H52O2/c1-24(2)10-9-11-25(3)30-16-17-31-29-15-14-27-23-28(37-33(36)22-26-12-7-6-8-13-26)18-20-34(27,4)32(29)19-21-35(30,31)5/h6-8,12-14,24-25,28-32H,9-11,15-23H2,1-5H3/t25-,28+,29+,30-,31+,32+,34+,35-/m1/s1

InChI Key

JHFRODPXYCPTCM-WASXNZKASA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)CC5=CC=CC=C5)C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)CC5=CC=CC=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.